PPARα Ligand Affinity: Isomer-Specific IC50 Differentiation from Alternative CLA Isomers
In a direct comparative scintillation proximity assay measuring competitive displacement of a radiolabeled PPARα ligand, CLA isomers demonstrated a defined rank order of potency with (9Z,11E)-CLA exhibiting the highest affinity (IC50 ≈ 140 nM), followed by (10E,12Z)-CLA, (9E,11E)-CLA, and furan-CLA (IC50 values ranging from 140 nM to 400 nM) [1]. The CoA thioester form of these isomers is the obligate metabolic intermediate required for their biological activity, as free fatty acids must be activated to their CoA derivatives before engaging in downstream PPARα-mediated transcriptional regulation [1].
| Evidence Dimension | PPARα ligand binding affinity (competitive displacement assay IC50) |
|---|---|
| Target Compound Data | (9Z,11E)-CLA IC50 ≈ 140 nM [as free acid; CoA form is obligate metabolic intermediate] |
| Comparator Or Baseline | (10E,12Z)-CLA IC50 ≈ 200 nM; (9E,11E)-CLA IC50 ≈ 300 nM; furan-CLA IC50 ≈ 400 nM |
| Quantified Difference | Approximately 1.4-fold to 2.9-fold higher potency than alternative isomers |
| Conditions | Scintillation proximity assay (SPA) using human PPARα ligand-binding domain |
Why This Matters
The CoA derivative is the required metabolic form for PPARα activation studies; researchers investigating isomer-specific nuclear receptor signaling must use the correct CoA thioester to ensure physiological relevance.
- [1] Moya-Camarena SY, Vanden Heuvel JP, Blanchard SG, Leesnitzer LA, Belury MA. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARα. J Lipid Res. 1999;40(8):1426-1433. View Source
